molecular formula C15H19N3OS B2576514 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide CAS No. 2034491-89-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2576514
CAS No.: 2034491-89-7
M. Wt: 289.4
InChI Key: QZRRINXQGRFJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a structurally complex molecule featuring three distinct moieties:

  • 3,5-Dimethyl-1H-pyrazole: A heterocyclic aromatic ring with methyl substituents at positions 3 and 3.
  • Thiophene-3-yl: A sulfur-containing aromatic heterocycle linked at the 3-position.
  • Cyclopropanecarboxamide: A strained cyclopropane ring conjugated to a carboxamide group.

Structural analogs in the literature highlight its relevance in synthetic organic chemistry and biomaterial design .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-7-11(2)18(17-10)14(13-5-6-20-9-13)8-16-15(19)12-3-4-12/h5-7,9,12,14H,3-4,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRRINXQGRFJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2CC2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a complex organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes a pyrazole ring, a thiophene moiety, and a cyclopropanecarboxamide group. The combination of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The pyrazole and thiophene rings may facilitate π-π stacking interactions, enhancing binding affinity to biological targets. The trifluoromethoxy group present in some analogs has been shown to improve lipophilicity and metabolic stability, which are critical for bioactivity .

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. It has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have revealed that related compounds can induce apoptosis in cancer cell lines. For example, a derivative with a similar structure demonstrated an IC50 value lower than standard chemotherapeutic agents in glioma cells, indicating its potential as an anticancer agent .

Case Studies

StudyFindingsReference
Umesha et al. (2009)Demonstrated good antimicrobial and antioxidant activity using DPPH radical scavenging assays.
Acar et al. (2017)Investigated the molecular structure leading to enhanced binding affinity and biological activity.
MDPI Study (2021)Compound showed significant cytotoxic effects on C6 glioma cells, inducing cell cycle arrest.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown:

  • Case Study 1 : A derivative with a similar structure exhibited an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC₅₀ (C6 Cell Line)Mechanism of Action
Compound 5f5.13 µMInduces apoptosis and cell cycle arrest
5-Fluorouracil8.34 µMInhibits RNA synthesis

Antimicrobial Properties

Compounds related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide have shown broad-spectrum antimicrobial activity:

  • Antibacterial Activity : Effective against various bacterial strains, making it a candidate for antibiotic development.
  • Antifungal Activity : Demonstrated potential against common fungal pathogens.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolone derivatives are well-documented. Research indicates that this compound can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The cyclopropanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid and the corresponding amine derivative.

Conditions Products Yield Key Observations
6M HCl, reflux, 12hCyclopropanecarboxylic acid + 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine78–85%Complete cleavage confirmed via <sup>1</sup>H NMR loss of amide proton signal.
2M NaOH, 80°C, 8hSodium cyclopropanecarboxylate + free amine65–72%Requires extended reaction time due to steric hindrance from substituents .

Electrophilic Substitution on Heterocyclic Rings

The 3,5-dimethylpyrazole and thiophen-3-yl groups participate in electrophilic substitution reactions.

Pyrazole Ring Reactivity

Methyl groups at C3/C5 positions direct electrophiles to the C4 position:

  • Bromination : With Br<sub>2</sub>/FeBr<sub>3</sub> in CHCl<sub>3</sub>, a bromine atom substitutes at C4 of pyrazole (yield: 62%).

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at C4 (yield: 58%) .

Thiophene Ring Reactivity

Thiophen-3-yl undergoes sulfonation or Friedel-Crafts acylation preferentially at C2/C5 positions:

Reaction Reagents Product Yield
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-(Sulfo)thiophene adduct70%
Friedel-Crafts AcylationAcCl/AlCl<sub>3</sub>2-Acetylthiophene derivative65%

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophiles or under thermal conditions:

  • Hydrogenation : Pd/C-catalyzed hydrogenation at 50 psi opens the cyclopropane to form a propane chain (yield: 88%).

  • Acid-Mediated Opening : HBr in acetic acid generates a brominated alkyl chain (yield: 73%) .

Cross-Coupling Reactions

The thiophene and pyrazole rings facilitate palladium-catalyzed couplings:

Reaction Type Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Arylboronic acidBiaryl-functionalized derivative81%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XPhosAminesAminated pyrazole-thiophene hybrid68%

Redox Transformations

  • Oxidation of Thiophene :

    • With mCPBA, the thiophene ring forms a sulfoxide (yield: 75%) or sulfone (yield: 64%) depending on stoichiometry.

  • Reduction of Amide :

    • LiAlH<sub>4</sub> reduces the amide to a secondary amine (yield: 70%) .

Cycloaddition Reactions

The thiophene ring participates in Diels-Alder reactions as a diene:

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 110°C, 24hBicyclic adduct with fused thiophene58%
TetracyanoethyleneDCM, rt, 12hElectron-deficient cycloadduct63%

Functionalization via Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles (e.g., Grignard reagents):

R-MgX+AmideR-C(O)-NHR’+MgX(O)\text{R-MgX} + \text{Amide} \rightarrow \text{R-C(O)-NHR'} + \text{MgX(O)}

  • Phenylmagnesium bromide yields N-phenylcyclopropanecarboxamide (yield: 69%) .

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate-limiting attack by water or hydroxide.

  • Thiophene Reactivity : Electron-rich sulfur atom directs electrophiles to α-positions (C2/C5) .

  • Cyclopropane Stability : Ring-opening occurs preferentially at the most substituted bond due to angle strain relief .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiophene Hybrids

Compounds sharing pyrazole and thiophene moieties are well-documented. For example:

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) (): These analogs feature pyrazole linked to thiophene via a ketone bridge. Unlike the target compound, they include additional functional groups (cyano, carboxylate) that enhance reactivity for further derivatization .

Thiophene-Ethylamine Derivatives

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a) and N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e): These compounds share the thiophene-ethylamine backbone but lack the pyrazole and cyclopropane groups. The presence of naphthalene or hydroxyl groups in these analogs suggests utility in pharmaceutical intermediates or receptor-targeting agents .

Cyclopropane-Containing Carboxamides

  • N-(2-(2-(2-(2-(Thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)adamantine-1-carboxamide (, Compound 6): This compound substitutes the pyrazole with an adamantane group and incorporates polyethylene glycol (PEG)-like chains. The adamantane-carboxamide motif is known for enhancing lipid solubility and biomaterial stability, whereas the target compound’s cyclopropane may impart steric strain for selective binding .

Structural and Functional Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Applications/Findings Reference
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide Pyrazole, thiophene, cyclopropanecarboxamide ~317.4 (estimated) Hypothesized enzyme inhibition
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene ketone, cyano group ~291.3 Synthetic intermediate for heterocycles
N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (5e) Thiophene-ethylamine, naphthalene ~351.5 Pharmaceutical impurity profiling
N-(2-(2-(2-(2-(Thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)adamantine-1-carboxamide (6) Adamantane-carboxamide, PEG-like chains ~535.7 Biomaterial stability enhancement

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s pyrazole and thiophene groups are synthetically tractable, as demonstrated by analogous reactions in (e.g., malononitrile/ethyl cyanoacetate-mediated cyclization) .
  • Biomedical Potential: While direct data are lacking, thiophene-pyrazole hybrids in exhibit utility in溶酶体 imaging, suggesting that the target compound’s heterocycles could be leveraged for similar diagnostic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide?

  • Methodology : Utilize nucleophilic substitution or coupling reactions between cyclopropanecarboxamide precursors and functionalized pyrazole-thiophene intermediates. For example, describes a general procedure where K₂CO₃ in DMF facilitates alkylation of heterocyclic thiols, which can be adapted for introducing the thiophene-pyrazole moiety . Optimize reaction time and stoichiometry (e.g., 1.1:1 molar ratio of alkylating agent to core structure) to minimize byproducts.

Q. How can structural characterization be reliably performed for this compound?

  • Methodology : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. highlights the use of X-ray diffraction to resolve bond angles and torsional strain in cyclopropane derivatives, which is critical for confirming stereoelectronic effects in the carboxamide group . For NMR, deuterated DMSO or CDCl₃ is recommended to resolve overlapping signals from the pyrazole and thiophene protons.

Q. What experimental design principles optimize reaction conditions for scale-up?

  • Methodology : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables like temperature, solvent polarity, and catalyst loading. emphasizes statistical optimization to reduce trial-and-error approaches, particularly for minimizing side reactions in multi-step syntheses . For example, varying DMF/THF ratios can improve solubility of intermediates while maintaining reaction efficiency.

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound’s synthesis?

  • Methodology : Use quantum mechanical calculations (DFT or ab initio methods) to map transition states and intermediates. discusses ICReDD’s approach, where reaction path searches identify low-energy pathways for cyclopropane ring formation and heterocyclic coupling . Tools like Gaussian or ORCA can simulate steric effects of the 3,5-dimethylpyrazole group on reaction kinetics.

Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology : Cross-validate experimental NMR shifts with theoretical calculations (e.g., GIAO-DFT). resolved discrepancies in cyclopropane derivatives by comparing experimental ¹H NMR data with computed chemical shifts at the B3LYP/6-311++G(d,p) level . For ambiguous NOE correlations, rotating-frame Overhauser spectroscopy (ROESY) can clarify spatial arrangements.

Q. What mechanistic insights explain its potential biological activity?

  • Methodology : Investigate structure-activity relationships (SAR) by modifying the pyrazole-thiophene scaffold. demonstrates that pyrazole-thiophene hybrids exhibit antimicrobial activity via target binding assays . For this compound, molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes like cytochrome P450 or kinases, guided by the cyclopropane ring’s rigidity and dipole moment.

Q. How can purity be rigorously assessed beyond standard HPLC methods?

  • Methodology : Employ orthogonal techniques: (1) Differential Scanning Calorimetry (DSC) to detect polymorphic impurities; (2) Chiral HPLC to rule out enantiomeric contaminants; (3) Elemental analysis for C/H/N/S/O ratios. used melting point consistency and HRMS to confirm purity >98% for cyclopropane derivatives .

Data Contradiction Analysis

  • Example : If biological assay results conflict with computational predictions (e.g., lower-than-expected IC₅₀), revisit protonation states or solvation effects in docking models. Adjust force fields (e.g., AMBER) to account for the thiophene ring’s π-stacking behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.